molecular formula C25H23N3O2S B12032292 N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 474297-00-2

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12032292
CAS No.: 474297-00-2
M. Wt: 429.5 g/mol
InChI Key: KUUIHGDWEVSDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanylacetamide moiety, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Moiety: This step involves the reaction of the quinazolinone intermediate with a suitable thiol and acetamide derivative under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the quinazolinone core or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the acetamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its quinazolinone core.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites or allosteric sites of enzymes, inhibiting their activity. The sulfanylacetamide moiety may enhance binding affinity or specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which have shown biological activity.

    Sulfanylacetamide Derivatives: Compounds with similar sulfanylacetamide moieties, such as N-(2-mercaptoethyl)acetamide, which can influence chemical reactivity and biological interactions.

Uniqueness

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of a biologically active quinazolinone core and a chemically reactive sulfanylacetamide moiety. This combination can lead to unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

474297-00-2

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O2S/c1-16-8-10-20(11-9-16)28-24(30)21-6-4-5-7-22(21)27-25(28)31-15-23(29)26-19-13-17(2)12-18(3)14-19/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

KUUIHGDWEVSDNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.